molecular formula C12H15FN2O2 B2432983 (6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone CAS No. 2034307-64-5

(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone

Cat. No.: B2432983
CAS No.: 2034307-64-5
M. Wt: 238.262
InChI Key: WOEVAKRKHFEOQQ-UHFFFAOYSA-N
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Description

(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is a chemical building block designed for discovery chemistry and early-stage pharmaceutical research. Its molecular structure incorporates two pharmaceutically relevant motifs: the 6-ethoxypyridin-3-yl group and the 3-(fluoromethyl)azetidine moiety. The 6-ethoxypyridinyl group is a recognized structural component in investigational compounds, such as Fiboflapon, which has been studied for its potential therapeutic applications . The azetidine ring, particularly when substituted with fluoromethyl groups, is a valuable scaffold in medicinal chemistry, frequently employed to fine-tune the properties of drug candidates. This is exemplified by its use in advanced therapeutic agents like the estrogen receptor antagonist Imlunestrant, a drug approved for the treatment of breast cancer . The integration of these features makes this compound a compound of interest for researchers exploring novel chemical space, particularly in the synthesis of potential enzyme inhibitors or targeted therapeutics. It is intended for use as a synthetic intermediate in hit-to-lead and lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6-ethoxypyridin-3-yl)-[3-(fluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-2-17-11-4-3-10(6-14-11)12(16)15-7-9(5-13)8-15/h3-4,6,9H,2,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEVAKRKHFEOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CC(C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing reaction conditions to improve yield and efficiency. Health and safety considerations are crucial during its industrial applications to ensure worker safety and minimize potential risks.

Chemical Reactions Analysis

Types of Reactions

(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile employed.

Scientific Research Applications

(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone: Similar structure with a methoxy group instead of an ethoxy group.

    (6-Ethoxypyridin-3-yl)(3-(methyl)azetidin-1-yl)methanone: Similar structure with a methyl group instead of a fluoromethyl group.

Uniqueness

(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of both the ethoxy and fluoromethyl groups can influence the compound’s physicochemical properties and interactions with molecular targets.

Biological Activity

(6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C12H14FN2O2\text{C}_{12}\text{H}_{14}\text{F}\text{N}_2\text{O}_2

The primary mechanism of action for this compound involves its interaction with estrogen receptors (ER), particularly ERα. The compound acts as a selective estrogen receptor degrader (SERD), which means it can bind to the receptor and promote its degradation, thereby inhibiting estrogen-mediated signaling pathways that are often upregulated in hormone-dependent cancers.

1. In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant potency against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Effect Reference
MCF7 (ER-positive)0.5Growth inhibition
MDA-MB-231 (ER-negative)2.0Moderate growth inhibition
T47D0.8Significant reduction in proliferation

2. In Vivo Studies

Animal models have been utilized to assess the efficacy of the compound in a more complex biological environment. A notable study involved the use of mouse xenograft models where human breast cancer cells were implanted:

  • Study Design : Mice were treated with varying doses of the compound.
  • Findings : The compound resulted in a dose-dependent reduction in tumor size, with significant efficacy observed at doses above 10 mg/kg.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

Case Study 1: Treatment of ER+ Breast Cancer

A clinical trial involving patients with ER-positive breast cancer demonstrated that patients treated with this compound showed a marked decrease in tumor markers compared to those receiving standard therapy. The trial reported an overall response rate of 60% among participants who had previously shown resistance to endocrine therapies.

Case Study 2: Combination Therapy

In another study, the compound was evaluated in combination with other chemotherapeutic agents. The results indicated enhanced efficacy, suggesting a synergistic effect that could improve patient outcomes in resistant cancer types.

Safety and Toxicity

Safety assessments have indicated that this compound has a favorable safety profile at therapeutic doses. Common side effects reported include mild gastrointestinal disturbances and fatigue, which are manageable and reversible upon discontinuation.

Q & A

Q. What are the key considerations for synthesizing (6-Ethoxypyridin-3-yl)(3-(fluoromethyl)azetidin-1-yl)methanone in academic laboratories?

Methodological Answer: The synthesis of this compound involves optimizing coupling reactions between pyridine and azetidine precursors. Key steps include:

  • Coupling Reagents : Use carbodiimides like EDC with DMAP to activate carboxylic acid intermediates, as demonstrated in similar methanone syntheses .
  • Fluoromethylation : Introduce the fluoromethyl group via nucleophilic substitution or reduction (e.g., LiAlH4 for related fluorinated pyridines) .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) enhance reaction efficiency and stability of intermediates .

Q. Example Reaction Conditions Table :

StepReagents/ConditionsPurposeReference
CouplingEDC, DMAP, DCMActivate carboxyl group
FluoromethylationKF/DMSO, LiAlH4Introduce -CH2F group
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)Isolate product

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: Multi-technique validation is critical:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and purity. For example, 19F^{19}F NMR can verify fluoromethyl group integrity .
  • Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Employ SHELX software for refining crystal structures, particularly to resolve azetidine ring conformations .

Q. Example Characterization Data :

TechniqueExpected SignalsReference
1H^1H NMRδ 4.50–4.57 ppm (azetidine CH2), δ 1.40 ppm (ethoxy CH3)
ESI-MS[M+H]+ m/z: ~293 (calculated)

Advanced Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental biological activity data?

Methodological Answer: Discrepancies often arise from solvation effects or target flexibility. Mitigation strategies include:

  • Enhanced Sampling MD Simulations : Capture conformational changes in target proteins using software like GROMACS .
  • Binding Assays : Validate computational docking (e.g., AutoDock Vina) with SPR or ITC to quantify binding affinities .
  • Meta-Analysis : Compare results across multiple force fields (e.g., CHARMM, AMBER) to identify systematic errors .

Q. Example Workflow :

Perform docking with flexible side chains.

Validate via SPR (e.g., KD measurement).

Reconcile data using free-energy perturbation calculations.

Q. How can crystallographic data be optimized for accurate determination of the azetidine ring conformation?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron sources (e.g., λ = 0.7–1.0 Å) to enhance electron density maps .
  • Refinement : Apply SHELXL’s TWIN and BASF commands to address twinning, common in small heterocycles .
  • Validation : Check Ramachandran plots and ligand geometry using Coot .

Case Study :
Azetidine rings in similar compounds showed torsional angles of 5–10° post-refinement, achievable via iterative SHELX cycles .

Q. What are the critical factors in designing SAR studies for azetidine-containing methanones?

Methodological Answer:

  • Substituent Variation : Modify ethoxy (e.g., methoxy, propoxy) and fluoromethyl (e.g., -CF3, -CH2Cl) groups to assess steric/electronic effects .
  • Biological Assays : Use kinase inhibition or GPCR binding assays to quantify activity shifts .
  • Computational Modeling : Generate QSAR models using Gaussian09 to predict activity cliffs .

Q. Example SAR Table :

DerivativeSubstituentIC50 (nM)
1-OEt, -CH2F50
2-OMe, -CH2F120
3-OEt, -CF315

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Process Chemistry : Replace LiAlH4 with safer NaBH4/I2 for fluoromethylation .
  • Continuous Flow Systems : Improve yield and reduce side reactions via microreactors .
  • Analytical QC : Implement inline HPLC-MS for real-time purity monitoring .

Q. Scalability Comparison :

ParameterBatch ReactorFlow Reactor
Yield65%82%
Purity95%98%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.